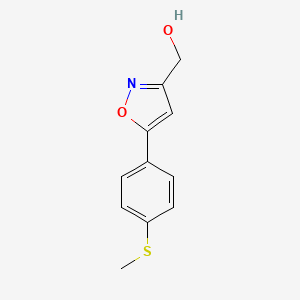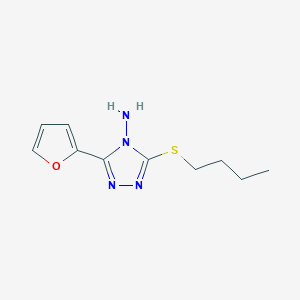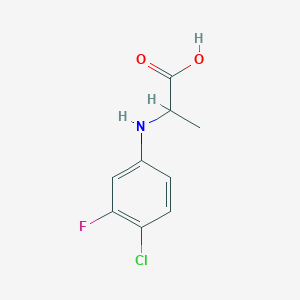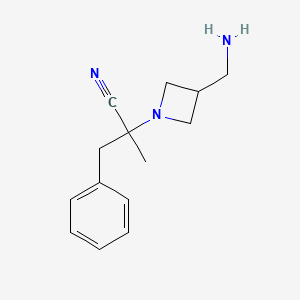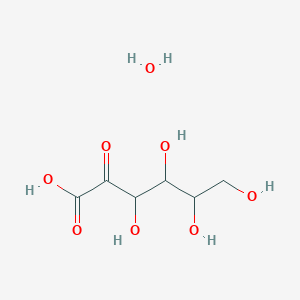
3,4,5,6-Tetrahydroxy-2-oxohexanoic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Keto-L-gulonic acid hydrate is primarily produced through a two-step fermentation process. In the first step, D-sorbitol is converted to L-sorbose by Gluconobacter oxydans. In the second step, L-sorbose is transformed into 2-Keto-L-gulonic acid by a co-culture system composed of Ketogulonicigenium vulgare and Bacillus megaterium .
Industrial Production Methods: The industrial production of 2-Keto-L-gulonic acid hydrate involves the use of a mixed fermentation process. This process utilizes the symbiotic relationship between Ketogulonicigenium vulgare and Bacillus species to enhance the yield and efficiency of 2-Keto-L-gulonic acid production . The fermentation is typically carried out in large bioreactors under controlled conditions to optimize the growth and metabolic activity of the microorganisms involved .
Chemical Reactions Analysis
Types of Reactions: 2-Keto-L-gulonic acid hydrate undergoes various chemical reactions, including oxidation, reduction, and esterification. One of the primary reactions is its conversion to L-ascorbic acid (vitamin C) through an esterification and lactonization process .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Esterification: Typically involves acid catalysts such as sulfuric acid or hydrochloric acid in an anhydrous environment.
Major Products: The major product formed from the reactions involving 2-Keto-L-gulonic acid hydrate is L-ascorbic acid (vitamin C), which is widely used in the pharmaceutical, food, and cosmetic industries .
Scientific Research Applications
2-Keto-L-gulonic acid hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Keto-L-gulonic acid hydrate involves its conversion to L-ascorbic acid through a series of enzymatic reactions. The key enzymes involved are sorbose dehydrogenase and sorbosone dehydrogenase, which facilitate the oxidation of L-sorbose to 2-Keto-L-gulonic acid . This compound then undergoes esterification and lactonization to form L-ascorbic acid . The molecular targets and pathways involved in this process are primarily related to carbohydrate metabolism and redox reactions .
Comparison with Similar Compounds
- 2-Keto-D-gluconic acid hemicalcium salt hydrate
- L-xylo-2-Hexulosonic acid hydrate
- D-sorbosonic acid hydrate
Comparison: 2-Keto-L-gulonic acid hydrate is unique due to its specific role as a direct precursor to L-ascorbic acid. While similar compounds like 2-Keto-D-gluconic acid and L-xylo-2-Hexulosonic acid also participate in carbohydrate metabolism, they do not directly lead to the synthesis of vitamin C . This uniqueness makes 2-Keto-L-gulonic acid hydrate particularly valuable in industrial and pharmaceutical applications .
Properties
Molecular Formula |
C6H12O8 |
|---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
3,4,5,6-tetrahydroxy-2-oxohexanoic acid;hydrate |
InChI |
InChI=1S/C6H10O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-4,7-10H,1H2,(H,12,13);1H2 |
InChI Key |
AJDGHHWRQQMMDK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2R)-2-hydroxy-3-methylbut-3-enyl]-5,7-dimethoxychromen-2-one](/img/structure/B14874038.png)
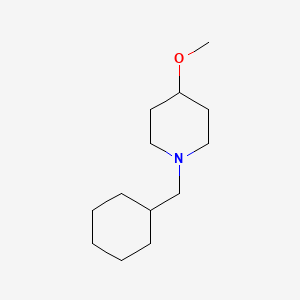
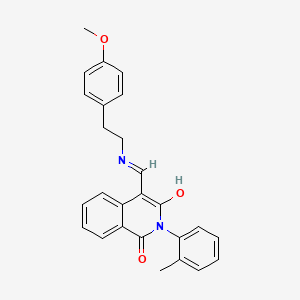
![3-Fluoro-4-[(1-pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14874053.png)

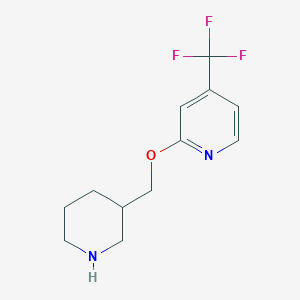
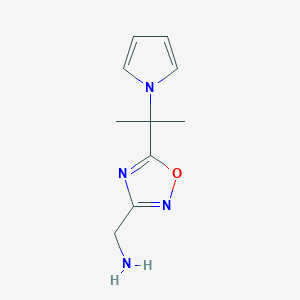
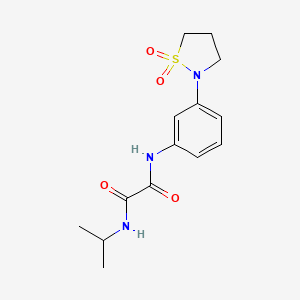
![1-Ethenyl-4-[(2,2,2-trifluoroethoxy)methyl]benzene](/img/structure/B14874099.png)
![Tert-butyl 1-ethynyl-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14874102.png)
